

Spectroscopic data of 3-Bromopentane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Bromopentane

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An In-depth Technical Guide to the Spectroscopic Data of 3-Bromopentane

This guide provides a comprehensive overview of the spectroscopic data for **3-Bromopentane** (CAS No: 1809-10-5), a halogenated alkane used in various chemical syntheses.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The structural characterization of **3-Bromopentane** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of **3-Bromopentane**, where a plane of symmetry passes through the C-Br bond, the two ethyl groups are chemically equivalent, simplifying the resulting spectra.^[3]

¹H NMR Data

The proton NMR spectrum shows two distinct signals corresponding to the chemically non-equivalent protons in the structure.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.05	Triplet	6H	-CH ₃ (C1, C5)
~1.85-2.00	Multiplet (Quintet)	4H	-CH ₂ - (C2, C4)
~3.60-4.20	Multiplet (Quintet)	1H	-CH(Br)- (C3)

Note: Predicted values are based on spectral databases and empirical rules. The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.[\[3\]](#)

¹³C NMR Data

The carbon NMR spectrum of **3-Bromopentane** displays three unique signals, consistent with the molecule's symmetry.[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
12.13	-CH ₃ (C1, C5)
31.84	-CH ₂ - (C2, C4)
62.33	-CH(Br)- (C3)

Data sourced from spectral databases.[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3-Bromopentane** is characterized by strong C-H stretching and bending vibrations and a distinctive C-Br stretching frequency.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2970	Strong	C-H Stretch (alkane)
~1460	Medium	C-H Bend (methylene)
~1380	Medium	C-H Bend (methyl)
~500-600	Strong	C-Br Stretch

Note: The C-H stretching absorption occurs around 2950 cm⁻¹.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Bromopentane** shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[\[7\]](#)

m/z	Relative Intensity (%)	Assignment
152	~97	[M+2] ⁺ Molecular ion (with ⁸¹ Br)
150	100	[M] ⁺ Molecular ion (with ⁷⁹ Br)
71	~100	[C ₅ H ₁₁] ⁺ (Loss of Br radical) - Base Peak
43	~86	[C ₃ H ₇] ⁺
29	~14	[C ₂ H ₅] ⁺

Data sourced from spectral databases.[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **3-Bromopentane**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 20-50 mg of **3-Bromopentane** into a clean, dry vial.^[10] Using a Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).^[10]^[11] Agitate the vial gently to ensure the sample dissolves completely.^[10]
- **Sample Transfer:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.^[12] The final volume in the tube should be approximately 4-5 cm in height.^[10]
- **Data Acquisition:** Wipe the outside of the NMR tube clean and place it in a spinner turbine.^[10] Insert the sample into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, ensuring proper tuning, locking, and shimming for optimal resolution.

IR Spectroscopy Protocol (ATR-FTIR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
- **Sample Application:** Place a single drop of neat **3-Bromopentane** directly onto the center of the ATR crystal, ensuring it is fully covered.^[13]
- **Data Acquisition:** Lower the pressure arm to ensure good contact between the sample and the crystal.^[13] Acquire the IR spectrum over the standard range (typically 4000-400 cm⁻¹).
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.^[13]^[14]

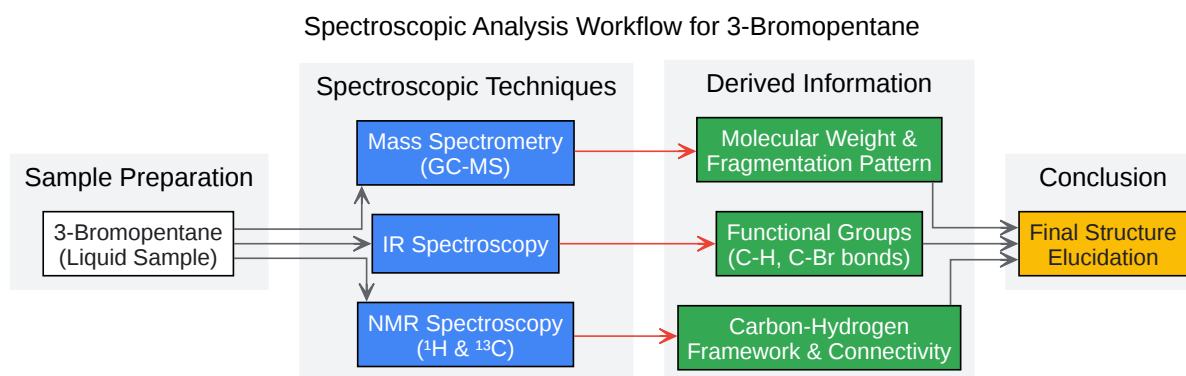
Mass Spectrometry Protocol (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **3-Bromopentane** (~1 mg/mL) in a volatile solvent such as acetone or hexane.^[15]

- **Instrument Setup:** Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar column like DB-5) and temperature program to separate the analyte from any impurities. Set the Mass Spectrometer (MS) to scan over a suitable mass range (e.g., m/z 15-200) in electron ionization (EI) mode.
- **Injection and Analysis:** Inject a small volume (typically 1 μL) of the prepared solution into the GC inlet. The vaporized sample is carried by a carrier gas (e.g., helium) through the GC column and then directly into the MS ion source.^[16]
- **Data Processing:** The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the **3-Bromopentane** peak are processed using the instrument's software.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Bromopentane**, showing how each technique contributes to the final structural elucidation.



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Caption: Workflow for the structural elucidation of **3-Bromopentane**.

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